molecular formula C23H20N6O3S B11040901 Methyl 2-(2-{[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate

Methyl 2-(2-{[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate

Cat. No.: B11040901
M. Wt: 460.5 g/mol
InChI Key: WZLDWOKDPGKDKM-QLLOLPEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{[(4,6-dimethyl-2-quinazolinyl)aminomethyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinazoline moiety, a thiazole ring, and a phenyl group, making it a versatile molecule for diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(4,6-dimethyl-2-quinazolinyl)aminomethyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Thiazole Ring Construction: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazoline and thiazole intermediates are then coupled using appropriate linking agents, such as aldehydes or ketones, under basic or acidic conditions.

    Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(4,6-dimethyl-2-quinazolinyl)aminomethyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or thiazole sulfoxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imine groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Quinazoline N-oxides, thiazole sulfoxides.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various functionalized quinazoline and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. Its quinazoline moiety is known for interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their anticancer, antimicrobial, or anti-inflammatory properties. The presence of multiple pharmacophores within the molecule enhances its potential therapeutic applications.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(4,6-dimethyl-2-quinazolinyl)aminomethyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can inhibit tyrosine kinases, while the thiazole ring may interact with other protein targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Thiazole Derivatives: Thiazole-based drugs such as ritonavir, an antiretroviral medication.

Uniqueness

Methyl 2-(2-{[(4,6-dimethyl-2-quinazolinyl)aminomethyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate is unique due to its combination of quinazoline and thiazole moieties within a single molecule. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects in therapeutic applications.

Properties

Molecular Formula

C23H20N6O3S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl (2E)-2-[(2Z)-2-[(E)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C23H20N6O3S/c1-13-9-10-17-16(11-13)14(2)25-22(26-17)27-21(24)28-23-29(15-7-5-4-6-8-15)20(31)18(33-23)12-19(30)32-3/h4-12H,1-3H3,(H2,24,25,26,27)/b18-12+,28-23-

InChI Key

WZLDWOKDPGKDKM-QLLOLPEESA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/N=C\3/N(C(=O)/C(=C\C(=O)OC)/S3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)N=C3N(C(=O)C(=CC(=O)OC)S3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.